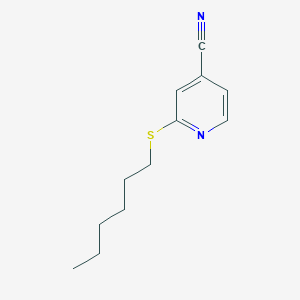
4-Pyridinecarbonitrile, 2-(hexylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarbonitrile, 2-(hexylthio)-: is an organic compound with the molecular formula C12H16N2S It is a derivative of pyridinecarbonitrile, where a hexylthio group is attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinecarbonitrile, 2-(hexylthio)- typically involves the nucleophilic substitution reaction of 4-pyridinecarbonitrile with hexylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinecarbonitrile, 2-(hexylthio)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 4-Pyridinecarbonitrile, 2-(hexylthio)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized pyridine derivatives.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a ligand in the development of metal complexes for biological applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, 4-Pyridinecarbonitrile, 2-(hexylthio)- can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Pyridinecarbonitrile, 2-(hexylthio)- depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The hexylthio group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and improving its bioavailability.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
4-Pyridinecarbonitrile: The parent compound without the hexylthio group.
2-Pyridinecarbonitrile: A positional isomer with the nitrile group at the second position.
4-Pyridinecarboxamide: A derivative with a carboxamide group instead of a nitrile group.
Uniqueness: 4-Pyridinecarbonitrile, 2-(hexylthio)- is unique due to the presence of the hexylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, making it more suitable for applications that require interaction with lipid environments. Additionally, the hexylthio group can participate in specific chemical reactions, providing opportunities for further functionalization and derivatization.
Properties
CAS No. |
166183-58-0 |
|---|---|
Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
2-hexylsulfanylpyridine-4-carbonitrile |
InChI |
InChI=1S/C12H16N2S/c1-2-3-4-5-8-15-12-9-11(10-13)6-7-14-12/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
SWJLEPJNUGXVLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















